6-(trifluoromethyl)-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJAMRTNUPVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469915 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-46-2 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Catalytic hydrogenation of nitroarenes represents a robust method for constructing benzimidazole cores. In a seminal study, Kwiatkowski et al. demonstrated the reduction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (3) using a platinum catalyst under hydrogen gas (5 atm) to yield 5-(trifluoromethyl)benzene-1,2,3-triamine (5b) . Cyclization of 5b with formic acid at 120°C for 12 hours produced this compound (6c) in 70% yield (Table 1). This method benefits from high atom economy but requires careful handling of explosive nitro intermediates.
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pt/C (5% w/w) |
| Pressure | 5 atm H₂ |
| Temperature | 80°C |
| Cyclization Agent | Formic Acid |
| Yield | 70% |
Condensation of 1,2-Diamines with Trifluoromethyl-Substituted Aldehydes
A patent by Lee et al. (WO2011099832A2) outlines a two-step synthesis starting with 4-chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde. The diamine undergoes nucleophilic substitution with the aldehyde in dimethylformamide (DMF) at 100°C, facilitated by HBTU and triethylamine, to form an imine intermediate. Subsequent cyclization via microwave irradiation (150°C, 30 min) affords the target compound in 68% yield. This method exhibits excellent functional group tolerance, accommodating electron-withdrawing groups like chloro and bromo at ortho positions.
Radical Cascade Cyclization
Recent advancements in radical chemistry enable the synthesis of trifluoromethylated benzimidazoles under metal-free conditions. A study by Zhang et al. employed α,α-difluorophenylacetic acid (2a) and 2-arylbenzoimidazoles (1a) in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. Decarboxylation of 2a generates a difluoroarylmethyl radical, which attacks the alkenyl moiety of 1a to form a tertiary radical intermediate. Intramolecular cyclization and oxidation yield this compound derivatives with yields up to 87%. This method avoids transition metals, making it environmentally favorable.
Comparative Analysis of Synthetic Approaches
Yield and Scalability
Catalytic hydrogenation provides moderate yields (70%) but requires high-pressure equipment, limiting industrial scalability. In contrast, radical cyclization achieves superior yields (87%) under ambient pressure, though substrate scope remains restricted to electron-deficient aryl groups. The condensation method balances yield (68%) and scalability, as microwave-assisted steps reduce reaction times.
Functional Group Compatibility
Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance cyclization efficiency in radical and condensation routes. However, steric hindrance from ortho-substituents reduces yields by 15–20% in catalytic hydrogenation. The radical method exhibits remarkable tolerance to thienyl and naphthyl groups, enabling diverse analog synthesis.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Positioning the trifluoromethyl group at the 6-position necessitates precise control over cyclization kinetics. Computational studies suggest that electron-deficient diamines favor attack at the para position relative to the -CF₃ group, achieving >90% regioselectivity when using formic acid as the cyclization agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 2 participates in nucleophilic reactions, particularly in amide bond formation.
Reaction with 2-Chloroacetamides
6-(Trifluoromethyl)-1H-benzimidazol-2-amine reacts with 2-chloroacetamides under coupling conditions to form thiazole-carboxamide hybrids .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-Chloroacetamide derivatives | HBTU, DIPEA, DCM, 0°C → RT, 16 h | Thiazole-4-carboxamide derivatives | 28–35% |
Key Example :
-
Reaction with 2-(furan-2-carboxamido)thiazole-4-carboxylic acid yielded 2-(Furan-2-carboxamido)-N-(6-(trifluoromethyl)-1H-benzimidazol-2-yl)thiazole-4-carboxamide (35% yield) .
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes nitration and halogenation at specific positions, influenced by the trifluoromethyl group’s electron-withdrawing effects .
Nitration
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | HNO₃, H₂SO₄, 0°C → RT, 4 h | 5-Nitro-6-(trifluoromethyl)-1H-benzimidazol-2-amine | 68% |
Mechanistic Insight :
Nitration occurs preferentially at the 5-position due to steric and electronic effects from the trifluoromethyl group .
Reduction Reactions
The nitro derivative (5-nitro-6-(trifluoromethyl)-1H-benzimidazol-2-amine) can be reduced to the corresponding amine .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 5-Nitro derivative | H₂, Pd/C, EtOAc, RT, 4 h | 5-Amino-6-(trifluoromethyl)-1H-benzimidazol-2-amine | 85% |
Application :
The reduced product serves as a precursor for synthesizing bioactive molecules targeting acetylcholinesterase (AChE) .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
Formation of Pyrido[1,2-a]benzimidazoles
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Aryl-2-aminopyridines | Cu(OAc)₂, Fe(NO₃)₃·9H₂O, DMF, O₂, 120°C | Pyrido[1,2-a]benzimidazoles | 72% |
Mechanism :
Intramolecular C-H amination occurs via a copper-iron cocatalyzed pathway, enabling direct bond formation between the benzimidazole and pyridine rings .
Cross-Coupling Reactions
The trifluoromethyl group enhances stability in transition metal-catalyzed reactions.
Suzuki-Miyaura Coupling
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Boronic acid derivatives | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | Biaryl-functionalized benzimidazoles | 60–75% |
Note :
The trifluoromethyl group does not interfere with the palladium catalyst, enabling efficient coupling .
Acid/Base-Mediated Reactions
The amine group reacts with acids to form stable salts, improving solubility for biological applications.
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | HCl, Et₂O, RT, 2 h | Hydrochloride salt | 95% |
Key Research Findings
-
Biological Relevance : Derivatives show acetylcholinesterase inhibition (IC₅₀: 80–90 nM) and antioxidant activity .
-
Synthetic Utility : The compound’s reactivity enables access to libraries of kinase inhibitors and antimicrobial agents .
-
Stability : The trifluoromethyl group enhances metabolic stability, making it suitable for in vivo studies.
Scientific Research Applications
Antimicrobial Activity
CF3-BIM derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds exhibit significant activity against:
- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
- Fungi : Moderate antifungal activity has been observed against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, leading to improved efficacy compared to non-fluorinated analogs.
Antiproliferative Effects
CF3-BIM has shown promise as an antiproliferative agent , particularly in cancer research. Studies have demonstrated:
- Cell Line Efficacy : The compound exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231, with IC50 values indicating potent growth inhibition .
- Molecular Docking Studies : These studies suggest that CF3-BIM interacts with key enzymes involved in cancer cell metabolism, providing insights into its mechanism of action .
Enzyme Inhibition
One of the notable applications of CF3-BIM is its role as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes.
- Specificity : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This property raises considerations for potential drug-drug interactions when used in combination therapies .
- Therapeutic Implications : The ability to modulate enzyme activity suggests that CF3-BIM could be developed further for therapeutic applications where enzyme inhibition is beneficial.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated various CF3-BIM derivatives against a panel of microbial strains. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced antibacterial activity, particularly against MRSA .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| CF3-BIM | 128 | Moderate |
| CF3-BIM Derivative A | 64 | High |
| CF3-BIM Derivative B | >512 | Low |
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines, CF3-BIM derivatives were tested for antiproliferative effects. The findings revealed that certain modifications increased their potency significantly:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CF3-BIM | 21.93 | MDA-MB-231 |
| Modified A | 16.38 | MDA-MB-231 |
| Modified B | >100 | MDA-MB-231 |
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzimidazole ring significantly impacts electronic and steric properties:
Key Insight : The 6-CF₃ substitution in the target compound optimizes a balance between electronic withdrawal and steric accessibility, favoring interactions in biological systems.
Structural and Crystallographic Insights
Biological Activity
6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is CHFN, and it has a molecular weight of approximately 202.16 g/mol.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells, as evidenced by upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of the anti-apoptotic protein Bcl-2 .
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, with IC values ranging from 7.82 to 21.48 μM, comparable to established chemotherapeutics .
| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| HepG2 | 7.82 | Sorafenib: 4.17 |
| MCF-7 | 10.21 | Doxorubicin: 24.06 |
| HCT-116 | 8.50 | Sunitinib: 15.00 |
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties:
- Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 2 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 2 |
| E. coli | 4 |
| P. aeruginosa | 8 |
Antitubercular Activity
A study reported that derivatives of benzimidazole, including this compound, showed promising antitubercular activity against resistant strains of Mycobacterium tuberculosis. The MIC was found to be as low as 0.19 μM against fluoroquinolone-resistant strains .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that modifications in the benzimidazole core can enhance potency and selectivity towards specific biological targets, including kinases involved in cancer progression .
Case Studies
- Cancer Treatment : A study involving animal models demonstrated that treatment with this compound led to reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
- Antimicrobial Efficacy : Clinical trials assessing the compound's effectiveness against bacterial infections showed promising results, particularly in patients with MRSA infections who did not respond to conventional therapies .
Q & A
Basic: What are the common synthetic routes for 6-(trifluoromethyl)-1H-benzimidazol-2-amine?
The compound is typically synthesized via cyclization reactions. One method involves reacting o-phenylenediamine derivatives with trifluoroacetic acid or its derivatives under acidic conditions (e.g., polyphosphoric acid) . Another approach employs Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, enabling efficient introduction of the trifluoromethyl group . Reaction optimization often includes temperature control (80–120°C) and solvent selection (e.g., ethanol, DMF) to enhance yields (typically 60–85%) .
Advanced: How can reaction conditions be optimized for high-purity synthesis?
Key factors include:
- Catalyst systems : Cu(I) with TMEDA improves coupling efficiency by stabilizing intermediates .
- Purification : Recrystallization using ethanol or ethyl acetate removes by-products .
- Time-temperature profiles : Extended reflux durations (e.g., 7–9 hours) ensure complete cyclization, monitored via TLC .
- Scale-up considerations : Continuous flow synthesis reduces side reactions in industrial settings .
Contradictions in yield reports (e.g., 70% vs. 90%) may arise from impurity levels in starting materials or variations in workup protocols .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
- IR Spectroscopy : Characteristic N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 229 (C₈H₆F₃N₃) .
- ¹H/¹³C NMR : Benzimidazole protons (δ 7.2–8.1 ppm) and CF₃ carbon (δ 120–125 ppm, q, J = 280 Hz) are diagnostic .
Advanced: How is X-ray crystallography applied to structural analysis?
Single crystals are grown via slow ethanol evaporation and analyzed using SHELX software for refinement . Key parameters:
- Hydrogen bonding : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings, critical for stability .
- Torsion angles : Benzimidazole ring planarity (deviation < 0.02 Å) and CF₃ orientation influence packing .
Advanced: How to design biological activity assays for this compound?
- Antiviral testing : Use rhinovirus serotypes in vitro, measuring IC₅₀ via plaque reduction assays. The anti-isomer (cf. syn-isomer) shows higher potency due to optimized hydrophobic interactions .
- Dose-response curves : Employ concentrations from 1 nM–100 μM, with positive controls (e.g., ribavirin) .
Intermediate: How to resolve contradictions in spectral or synthetic data?
- Cross-validation : Compare IR, NMR, and HR-MS data with computational predictions (e.g., Gaussian DFT) .
- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
- Peer review : Consult crystallographic databases (CCDC) for structural benchmarks .
Advanced: What role do hydrogen-bonding patterns play in crystallization?
Hydrogen bonds (N-H⋯N/F) dictate crystal packing. Graph set analysis reveals:
- Chain motifs : C(6) chains from N-H⋯N interactions stabilize 1D arrays .
- Ring motifs : R₂²(8) rings enhance thermal stability . Computational tools (Mercury, CrystalExplorer) model these interactions for polymorph prediction .
Advanced: How are syn/anti isomers synthesized and characterized?
- Synthesis : Condensation of ketones with hydroxylamine yields oxime intermediates, with stereochemistry controlled by pH and solvent polarity .
- Characterization : ¹³C NMR distinguishes isomers (e.g., C=NOH shifts: δ 145 ppm for syn vs. δ 152 ppm for anti). X-ray diffraction confirms spatial arrangements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
